8-Thiomethyl cyclic AMP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

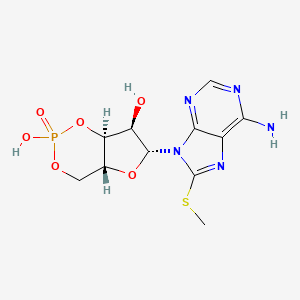

8-Thiomethyl cyclic AMP, also known as this compound, is a useful research compound. Its molecular formula is C11H14N5O6PS and its molecular weight is 375.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mechanistic Insights into Cyclic AMP Signaling

8-Thiomethyl cyclic AMP is primarily utilized to investigate the mechanisms underlying cyclic AMP-mediated signaling pathways. Studies have shown that this compound can activate PKA, a crucial enzyme involved in various cellular processes, including metabolism, gene expression, and cell differentiation.

Case Study: PKA Activation

In a study examining the activation of PKA by cyclic AMP analogs, this compound was found to enhance PKA activity significantly. The use of synergistic pairs of cyclic AMP analogs demonstrated that this compound could effectively stimulate PKA in both membrane and cytosolic fractions of cells, indicating its potential as a research tool for dissecting PKA-related pathways .

Role in Adipocyte Differentiation

Research has highlighted the role of this compound in promoting adipocyte differentiation. In particular, its ability to activate both PKA and exchange proteins directly activated by cyclic AMP (Epac) has been shown to enhance the differentiation of preadipocytes into mature adipocytes.

Data Table: Effects on Adipocyte Differentiation

| Compound | Concentration | Effect on Differentiation |

|---|---|---|

| This compound | 200 µM | Significant increase |

| 6-MB-cAMP | 100 µM | Minimal effect |

| IBMX | 10 µM | Comparable to combination |

The combination of this compound with other agents such as dexamethasone and insulin resulted in over 90% differentiation of preadipocytes, showcasing its efficacy in adipogenesis .

Effects on Hormonal Release

Another significant application of this compound is its role in modulating hormonal release from endocrine cells. For instance, it has been studied for its effects on prolactin release from pituitary cells.

Case Study: Prolactin Release Modulation

In experiments assessing the impact of thyrotropin-releasing hormone on prolactin secretion, it was observed that while exogenous cyclic AMP increased prolactin release slightly, this compound did not have a significant effect when applied alone. However, it was effective when combined with phosphodiesterase inhibitors, indicating its role in enhancing hormonal responses under specific conditions .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic contexts. Studies have demonstrated that topical application results in varying absorption rates depending on skin integrity.

Data Table: Absorption Rates

| Skin Condition | Dose (mg/kg) | Absorption Rate (%) |

|---|---|---|

| Intact Skin | 2-5 | ~7 |

| Abraded Skin | 2-5 | ~62 |

These findings suggest that the bioavailability of this compound can be significantly enhanced through methods that disrupt the skin barrier .

Potential Therapeutic Applications

Given its ability to modulate cellular signaling pathways, there is growing interest in exploring the therapeutic potential of this compound in conditions related to metabolic disorders and hormonal imbalances.

Eigenschaften

CAS-Nummer |

30630-07-0 |

|---|---|

Molekularformel |

C11H14N5O6PS |

Molekulargewicht |

375.3 g/mol |

IUPAC-Name |

(4aR,6R,7R,7aS)-6-(6-amino-8-methylsulfanylpurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C11H14N5O6PS/c1-24-11-15-5-8(12)13-3-14-9(5)16(11)10-6(17)7-4(21-10)2-20-23(18,19)22-7/h3-4,6-7,10,17H,2H2,1H3,(H,18,19)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

MMNAVGBQDJBHGO-KQYNXXCUSA-N |

SMILES |

CSC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N |

Isomerische SMILES |

CSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N |

Kanonische SMILES |

CSC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N |

Synonyme |

8-(methylthio)cyclic 3',5'-adenosine monophosphate 8-(methylthio)cyclic AMP 8-THIOMETHYL CYCLIC AMP 8-thiomethyl-cAMP SQ 80002 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.